Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a combination of piperazine, pyrrolidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyrrolidine ring may influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is unique due to its combination of piperazine, pyrrolidine, and benzoate moieties, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[2,5-dioxo-3-[4-(2-phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-32-24(31)18-7-9-19(10-8-18)27-22(29)16-20(23(27)30)25-11-13-26(14-12-25)21(28)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
InChI Key |
RKMBMOXEBJUBMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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